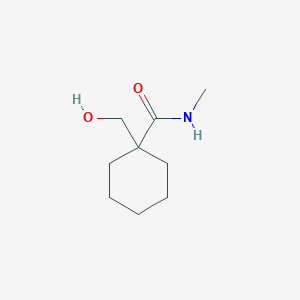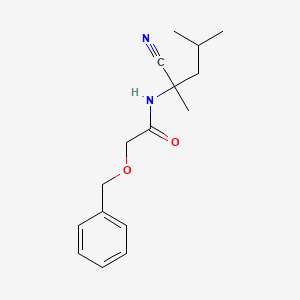![molecular formula C14H26N2O2 B2759258 Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1333384-46-5](/img/structure/B2759258.png)
Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C₁₄H₂₆N₂O₂ . It is a white solid and is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3, (H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.2 . It is a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Drug Development and Bioisosteres
Bicyclo[1.1.1]pentanes (BCPs) serve as important bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. These structural motifs can enhance the physicochemical properties of drug candidates. Researchers have synthesized BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions. These BCP analogues find application in drug design, where they mimic aromatic rings or other functional groups, potentially improving drug stability, solubility, and binding affinity .
Peptide and Nucleoside Analogues
BCP halide products can be converted to parent phenyl/tert-butyl surrogates. These surrogates are valuable for designing peptide and nucleoside analogues. By incorporating BCP-based moieties, researchers can modify the biological activity, pharmacokinetics, and metabolic stability of these compounds. For example, BCP-modified peptides may exhibit enhanced proteolytic stability or improved cell penetration .
Pharmaceutical Applications
BCPs have been explored as building blocks for pharmaceuticals. Their unique three-dimensional structure can influence drug-receptor interactions. Researchers have used BCPs to create analogues of existing drugs, aiming for improved efficacy or reduced side effects. The mild synthetic route allows for diverse functionalization, enabling the development of novel drug candidates .
Natural Product Precursors
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate derived from BCP carbamate, serves as a key precursor for the natural product Biotin . Biotin is a water-soluble vitamin involved in essential metabolic processes, including fatty acid biosynthesis and carbon dioxide fixation. Understanding the synthesis of this intermediate contributes to the study of Biotin biosynthesis .
Cytotoxic Agents
®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, another derivative of BCP carbamate, has been investigated as an intermediate for the natural product jaspine B . Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines. Researchers have synthesized this intermediate through a multi-step process, emphasizing its potential in developing novel cytotoxic agents .
Organic Synthesis and Functional Group Transformations
BCP derivatives, including carbonyls, alcohols, and heterocycles, can be accessed via triethylborane-promoted dehalogenation. These transformations provide valuable synthetic tools for organic chemists. Researchers can use BCP-based intermediates to construct complex molecules, explore new reaction pathways, and develop innovative synthetic methodologies .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIFFGIMDKXVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)

![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2759186.png)

![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2759190.png)
![1-(3-Methoxybenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2759192.png)
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759193.png)
![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
![Methyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B2759196.png)
![1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2759198.png)